Lactic acid lactate, L-

説明

Historical Paradigm Shifts in L-Lactate's Role in Cellular Metabolism

From Metabolic "Waste Product" to Multifunctional Signaling Molecule

For an extended period in the history of metabolic research, L-lactate was largely mischaracterized as a mere metabolic "waste product" resulting from anaerobic glycolysis. core.ac.uknih.govfrontiersin.org This perception originated from early observations linking lactate (B86563) accumulation with oxygen-deprived conditions, such as intense muscle exertion. frontiersin.org However, a significant paradigm shift began in the 1980s, fundamentally altering the scientific understanding of L-lactate's role in physiology. core.ac.uknih.gov This reconceptualization was driven by mounting evidence demonstrating that L-lactate is not only a key energy substrate but also a versatile signaling molecule with diverse regulatory functions. nih.govnih.govfrontiersin.orgnih.gov

The contemporary view recognizes L-lactate as a crucial player in coordinating whole-body metabolism. core.ac.uknih.govnih.gov It functions as a readily transportable fuel source that can be shuttled between different cells and tissues, a concept known as the lactate shuttle. nih.govnih.govwikipedia.org Beyond its energetic contributions, L-lactate acts as a signaling molecule, or "lactormone," influencing a variety of cellular processes. nih.govwikipedia.org It exerts its effects through receptor-mediated pathways, such as binding to the G protein-coupled receptor 81 (GPR81), also known as hydroxycarboxylic acid receptor 1 (HCAR1), which is highly expressed in fat cells and plays a role in regulating lipolysis. frontiersin.orgturkupetcentre.net Furthermore, emerging research has identified a novel post-translational modification termed "histone lactylation," where lactate directly modifies histone proteins, thereby influencing gene expression. nih.govmdpi.com This epigenetic role underscores L-lactate's involvement in complex processes like immune modulation and the maintenance of cellular homeostasis. nih.govmdpi.com

Evolution of Understanding of L-Lactate's Energetic Contribution

The traditional view held that during periods of insufficient oxygen supply, glycolysis would culminate in the production of L-lactate as a metabolic dead-end. frontiersin.org However, this understanding has been significantly revised. It is now established that L-lactate production occurs continuously in fully oxygenated cells and tissues. nih.govnih.govfrontiersin.org The "lactate shuttle" hypothesis, proposed by George Brooks, posits that L-lactate produced in one cell can be transported to another to be used as an oxidative fuel source. wikipedia.orgfrontiersin.org This intercellular and intracellular shuttling allows for the efficient distribution of energy substrates throughout the body. wikipedia.org

Tissues such as the heart, brain, and red skeletal muscles readily utilize L-lactate as a fuel. nih.govnih.gov In the brain, the astrocyte-neuron lactate shuttle (ANLS) hypothesis suggests that astrocytes produce L-lactate from glucose, which is then shuttled to neurons to fuel their high energy demands. frontiersin.orgmdpi.com This is particularly important for supporting neuronal processes essential for memory consolidation. nih.gov Neurons can even prefer L-lactate over glucose as an energy substrate, especially during periods of high activity. nih.govmdpi.com In the heart, L-lactate released from working muscles during exercise is a key fuel source. nih.gov The liver and kidneys also play a crucial role in L-lactate metabolism, where it serves as a primary precursor for gluconeogenesis, the process of synthesizing glucose. nih.govnih.govturkupetcentre.net This continuous production, transport, and utilization underscore L-lactate's central role as a dynamic and vital energy substrate in systemic metabolism.

Stereochemical Specificity: L-Lactate vs. D-Lactate in Mammalian Metabolism

Lactate exists in two stereoisomeric forms, L-lactate and D-lactate, which are mirror images of each other. turkupetcentre.netmdpi.com In mammalian physiology, there is a profound stereochemical specificity, with L-lactate being the predominant and pathologically significant isomer. acutecaretesting.orgnih.gov This specificity is dictated by the enzymes involved in their metabolism. acutecaretesting.orgnih.gov

Mammalian cells almost exclusively produce and utilize L-lactate because they possess L-lactate dehydrogenase (L-LDH), the enzyme that catalyzes the interconversion of pyruvate (B1213749) and L-lactate. acutecaretesting.orgdickyricky.comwikipedia.orgsigmaaldrich.com In contrast, mammalian cells lack significant amounts of D-lactate dehydrogenase (D-LDH). acutecaretesting.org Therefore, the metabolism of D-lactate is considerably different and more limited. nih.govfrontiersin.org

While small amounts of D-lactate can be produced endogenously in human cells through the methylglyoxal (B44143) pathway, a minor branch of glycolysis, its primary source is often exogenous, arising from the fermentation of carbohydrates by certain gut bacteria or from dietary intake of fermented foods. turkupetcentre.netmdpi.comacutecaretesting.orgnih.gov The clearance of D-lactate from the body is slower than that of L-lactate and is primarily handled by the enzyme D-2-hydroxyacid dehydrogenase, found in the mitochondria. mdpi.comacutecaretesting.orgnih.gov Due to this limited metabolic capacity, an overproduction or accumulation of D-lactate, for instance in conditions like short bowel syndrome, can lead to D-lactic acidosis, a distinct clinical entity from the more common L-lactic acidosis. acutecaretesting.orgnih.gov The stark differences in the metabolic pathways and physiological concentrations of L-lactate and D-lactate highlight the critical importance of stereospecificity in mammalian biological systems.

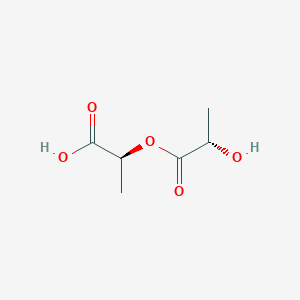

Structure

3D Structure

特性

CAS番号 |

923-17-1 |

|---|---|

分子式 |

C6H10O5 |

分子量 |

162.14 g/mol |

IUPAC名 |

(2S)-2-[(2S)-2-hydroxypropanoyl]oxypropanoic acid |

InChI |

InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |

InChIキー |

OZZQHCBFUVFZGT-IMJSIDKUSA-N |

異性体SMILES |

C[C@@H](C(=O)O[C@@H](C)C(=O)O)O |

正規SMILES |

CC(C(=O)OC(C)C(=O)O)O |

製品の起源 |

United States |

L Lactate Metabolic Pathways and Intermediary Metabolism

Glycolytic Production of L-Lactate

L-Lactate is primarily produced from pyruvate (B1213749), the end product of glycolysis. acutecaretesting.orgnih.gov This conversion is catalyzed by the enzyme lactate (B86563) dehydrogenase (LDH). nih.govwikipedia.org The production of L-Lactate can occur under both anaerobic and aerobic conditions.

Anaerobic Glycolysis and Pyruvate Reduction

Under anaerobic conditions, such as during intense exercise or in cells lacking mitochondria like erythrocytes, oxidative phosphorylation cannot meet the energy demand or is not possible. nih.gov In these scenarios, glycolysis becomes the primary source of ATP. nih.gov For glycolysis to continue, the cofactor NAD+ that is reduced to NADH during the process must be regenerated. libretexts.org The reduction of pyruvate to L-Lactate by LDH serves this crucial function, oxidizing NADH back to NAD+, thus allowing glycolysis to proceed and continue generating ATP. nih.govlibretexts.org This process, known as anaerobic glycolysis, is a rapid but less efficient means of energy production compared to oxidative phosphorylation. nih.gov

Aerobic Glycolysis (Warburg Effect) and L-Lactate Generation

Interestingly, high rates of L-Lactate production can also occur in the presence of sufficient oxygen, a phenomenon termed aerobic glycolysis or the Warburg effect. mdpi.comwikipedia.org This metabolic characteristic is often observed in rapidly proliferating cells, particularly cancer cells. wikipedia.orgnih.govjebms.org In these cells, there is a significant increase in glucose uptake and its conversion to lactate, even when mitochondria are fully functional. wikipedia.orgnih.gov This metabolic shift is thought to provide a rapid supply of ATP and metabolic intermediates necessary for biomass production, supporting cell growth and proliferation. wikipedia.org The enzyme lactate dehydrogenase A (LDHA) is a key player in this process, catalyzing the conversion of pyruvate to lactate. mdpi.com

L-Lactate Oxidation and Catabolism

Far from being a metabolic dead-end, L-Lactate is a significant fuel source for various tissues. researchgate.net It can be transported between cells and tissues, where it is oxidized to fuel aerobic metabolism. researchgate.net

Conversion to Pyruvate

The first step in the catabolism of L-Lactate is its conversion back to pyruvate. researchgate.nete-jyms.org This reversible reaction is also catalyzed by lactate dehydrogenase (LDH), but in the opposite direction of its production. nih.govresearchgate.net The direction of the LDH reaction is largely dependent on the cellular ratio of NAD+ to NADH and the concentrations of lactate and pyruvate. nih.gov In tissues with high oxidative capacity, such as the heart and brain, L-Lactate is readily taken up and converted to pyruvate. e-jyms.org

Entry into the Tricarboxylic Acid (TCA) Cycle

Once converted to pyruvate, the carbon skeleton of L-Lactate can enter the mainstream of aerobic respiration. Pyruvate is transported into the mitochondria and is converted to acetyl-CoA by the enzyme pyruvate dehydrogenase. researchgate.netoup.com Acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle (also known as the Krebs cycle), a series of chemical reactions that generate high-energy electron carriers (NADH and FADH2). researchgate.netoup.com The human brain, for example, can utilize lactate as an energy source via the TCA cycle. oup.comoup.com

Linkage to Oxidative Phosphorylation

The NADH and FADH2 produced from the TCA cycle donate their electrons to the electron transport chain (ETC), located on the inner mitochondrial membrane. biorxiv.org This process, known as oxidative phosphorylation, drives the synthesis of large amounts of ATP. mdpi.com Therefore, the oxidation of L-Lactate is directly linked to the cell's primary energy-generating pathway. researchgate.net Recent research also suggests that lactate can directly enter the mitochondria and be oxidized to pyruvate by a mitochondrial lactate dehydrogenase, further integrating its metabolism with oxidative phosphorylation. frontiersin.orgnih.govbiologists.com This mitochondrial oxidation of lactate can stimulate the electron transport chain and increase ATP production. nih.gov

Table 1: Key Enzymes in L-Lactate Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Lactate Dehydrogenase (LDH) | Interconverts L-Lactate and Pyruvate | Glycolysis, L-Lactate Catabolism |

| Pyruvate Dehydrogenase (PDH) | Converts Pyruvate to Acetyl-CoA | Link between Glycolysis and TCA Cycle |

Table 2: Cellular Location of L-Lactate Metabolic Processes

| Metabolic Process | Cellular Location | Key Molecules Involved |

|---|---|---|

| Glycolysis | Cytosol | Glucose, Pyruvate, NAD+, NADH |

| L-Lactate Production | Cytosol | Pyruvate, NADH, L-Lactate, NAD+ |

| L-Lactate Oxidation | Cytosol and Mitochondria | L-Lactate, NAD+, Pyruvate, NADH |

| TCA Cycle | Mitochondrial Matrix | Acetyl-CoA, NADH, FADH2 |

| Oxidative Phosphorylation | Inner Mitochondrial Membrane | NADH, FADH2, Oxygen, ATP |

Gluconeogenesis from L-Lactate

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. L-lactate is a primary and quantitatively significant precursor for this process. physiology.orgwikipedia.org

The Cori Cycle, named after its discoverers Carl and Gerty Cori, describes the metabolic pathway where L-lactate produced by anaerobic glycolysis in tissues, primarily skeletal muscle, is transported to the liver to be converted back into glucose. wikipedia.org This glucose is then returned to the peripheral tissues, completing the cycle.

During intense muscular activity when oxygen supply is insufficient, ATP is generated through anaerobic metabolism. wikipedia.org In this process, glycolysis breaks down glucose into pyruvate, producing ATP and reducing NAD+ to NADH. To regenerate NAD+ and allow glycolysis to continue, pyruvate is converted to L-lactate by the enzyme lactate dehydrogenase (LDH). wikipedia.org This L-lactate is not merely a waste product; instead of accumulating in the muscle cells, it is released into the bloodstream and transported to the liver. wikipedia.orgmdpi.com

| Stage | Location | Process | Key Molecule Flow |

| 1 | Muscle | Anaerobic Glycolysis | Glucose → Pyruvate → L-Lactate |

| 2 | Bloodstream | Transport | L-Lactate from muscle to liver |

| 3 | Liver | Gluconeogenesis | L-Lactate → Pyruvate → Glucose |

| 4 | Bloodstream | Transport | Glucose from liver to muscle |

The liver is the primary site for gluconeogenesis, clearing about 60% of lactate from the bloodstream. taylorandfrancis.comspandidos-publications.com It utilizes L-lactate, along with other precursors like glycerol (B35011) and amino acids, to synthesize glucose and maintain blood glucose homeostasis. wikipedia.orgfrontiersin.org The liver's capacity to use L-lactate for gluconeogenesis is a central part of the Cori Cycle. spandidos-publications.comfrontiersin.org Within the liver, L-lactate is taken up and converted to pyruvate, which then enters the mitochondrial and cytosolic pathways of gluconeogenesis to produce glucose. gpnotebook.comfrontiersin.org

The kidneys are also significant sites of gluconeogenesis, contributing substantially to systemic glucose production, particularly during fasting or stress conditions. wikipedia.orgspandidos-publications.comoup.com In the postabsorptive state, the kidneys can account for up to 40-50% of total gluconeogenesis. oup.com L-lactate is the most important gluconeogenic precursor for the kidneys, followed by glutamine and glycerol. physiology.orgoup.com Renal gluconeogenesis primarily occurs in the renal cortex, especially within the proximal tubules. spandidos-publications.comnih.gov Studies have shown that the kidney is a major organ for lactate disposal, with renal lactate uptake accounting for nearly 30% of its systemic turnover. physiology.org Impaired renal function can lead to diminished lactate clearance, contributing to its accumulation and potential metabolic acidosis. spandidos-publications.com

| Organ | Contribution to Systemic Gluconeogenesis (Postabsorptive) | Primary Gluconeogenic Precursor |

| Liver | ~60% | L-Lactate |

| Kidney | ~40% | L-Lactate |

Intracellular Redox Homeostasis and L-Lactate Dynamics

L-lactate metabolism is intrinsically linked to the maintenance of intracellular redox homeostasis, specifically the balance between the reduced (NADH) and oxidized (NAD+) forms of nicotinamide (B372718) adenine (B156593) dinucleotide. mdpi.comresearchgate.net This balance is critical for the regulation of numerous cellular processes, including energy metabolism and signaling pathways. nih.gov

The reversible reaction catalyzed by lactate dehydrogenase (LDH), which interconverts L-lactate and pyruvate, is a key determinant of the cytosolic free NADH/NAD+ ratio. nih.govfrontiersin.org

Pyruvate + NADH + H⁺ ↔ L-Lactate + NAD⁺

Due to the rapid, near-equilibrium nature of this reaction, the cellular lactate-to-pyruvate ratio is considered a reliable indicator of the cytosolic NADH/NAD+ redox state. nih.govfrontiersin.orgresearchgate.net When glycolysis produces NADH, the conversion of pyruvate to lactate consumes NADH, thereby regenerating NAD+ and allowing glycolytic flux to continue. wikipedia.orgresearchgate.net Conversely, the oxidation of L-lactate to pyruvate leads to the reduction of NAD+ to NADH. pnas.org

This dynamic interplay means that changes in extracellular lactate and pyruvate concentrations can directly influence the intracellular redox environment. nih.gov For instance, a high extracellular lactate-to-pyruvate ratio can lead to a more reduced state (higher NADH/NAD+ ratio) within the cell. nih.gov This redox state, in turn, can modulate various cellular functions. mdpi.comnih.gov Therefore, the production, transport, and consumption of L-lactate are not just components of energy metabolism but also integral parts of a system that regulates and maintains cellular redox balance. frontiersin.orgbiologists.com

Enzymology of L Lactate Metabolism

Lactate (B86563) Dehydrogenase (LDH)

Lactate dehydrogenase is a crucial enzyme found in nearly all living cells, where it participates in anaerobic metabolism. nih.gov It belongs to the class of oxidoreductases and is responsible for catalyzing the reversible conversion of lactate to pyruvate (B1213749). nih.gov This reaction is a key checkpoint in processes like gluconeogenesis and is fundamental to cellular energy production, especially in environments with limited oxygen. nih.gov

Isoenzymes and Tissue-Specific Expression

Lactate dehydrogenase exists as five distinct isoenzymes, designated LDH-1 through LDH-5. nih.govrochester.edu These isoenzymes are tetrameric proteins, meaning they are composed of four subunits. wikipedia.org The subunits are of two different types: H (for heart) and M (for muscle), which are encoded by the LDHB and LDHA genes, respectively. nih.govwikipedia.org The combination of these H and M subunits gives rise to the five different isoenzymes, each with a unique tissue-specific expression pattern. nih.gov

The differential expression of these isoenzymes reflects the metabolic requirements of various tissues. nih.gov For instance, LDH-1 (H4), consisting of four heart-type subunits, is predominantly found in tissues with high aerobic metabolism like the heart and red blood cells. nih.govquora.com Conversely, LDH-5 (M4), composed of four muscle-type subunits, is the major isoenzyme in tissues that often experience anaerobic conditions, such as skeletal muscle and the liver. nih.govquora.com The other isoenzymes, LDH-2 (H3M), LDH-3 (H2M2), and LDH-4 (HM3), exhibit intermediate compositions and are found in other tissues like the lungs, kidneys, and pancreas. nih.govwikipedia.org

Table 1: LDH Isoenzymes and Their Tissue Distribution

| Isoenzyme | Subunit Composition | Primary Tissue Location |

|---|---|---|

| LDH-1 | HHHH (H4) | Heart, Red Blood Cells, Brain nih.govwikipedia.org |

| LDH-2 | HHHM (H3M) | Reticuloendothelial System, White Blood Cells nih.govwikipedia.orgquora.com |

| LDH-3 | HHMM (H2M2) | Lungs nih.govquora.com |

| LDH-4 | HMMM (HM3) | Kidneys, Placenta, Pancreas nih.govwikipedia.orgquora.com |

Catalytic Reaction: Pyruvate-Lactate Interconversion and NADH/NAD+ Regeneration

The primary function of LDH is to catalyze the reversible reaction between pyruvate and lactate, coupled with the interconversion of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and its oxidized form (NAD+). wikipedia.orgnih.gov The reaction can be summarized as:

Pyruvate + NADH + H+ ↔ Lactate + NAD+ sciencequery.com

In conditions of low oxygen availability, such as during intense muscle activity, the conversion of pyruvate to lactate is favored. sciencequery.com This process is critical for regenerating NAD+, which is essential for the continuation of glycolysis, the primary pathway for ATP production under anaerobic conditions. sciencequery.comnih.gov By regenerating NAD+, LDH allows muscle cells to continue producing energy even when the oxygen supply is insufficient to support aerobic respiration. nih.govnih.gov

Conversely, in tissues with a high capacity for aerobic metabolism, such as the heart and liver, lactate can be converted back to pyruvate. wikipedia.org This pyruvate can then enter the citric acid cycle for complete oxidation and a much greater yield of ATP. nih.gov This reversibility of the LDH-catalyzed reaction is a key element of the Cori cycle, where lactate produced in the muscles is transported to the liver to be converted back into glucose. wikipedia.org

Enzyme Kinetics and Substrate Regulation

The activity of lactate dehydrogenase is influenced by the concentrations of its substrates, pyruvate and lactate, as well as the coenzymes NADH and NAD+. nih.govwikipedia.org Under conditions of high glycolytic flux, such as during strenuous exercise, the production of pyruvate can exceed the capacity of the mitochondria to oxidize it. wikipedia.org This leads to an accumulation of pyruvate and NADH, which in turn increases the rate of the LDH-catalyzed conversion of pyruvate to lactate. nih.govwikipedia.org

The different LDH isoenzymes exhibit distinct kinetic properties. For example, the H4 isoenzyme (LDH-1) has a lower Michaelis constant (Km) for lactate and is inhibited by high levels of pyruvate, making it well-suited for the oxidation of lactate to pyruvate in aerobic tissues. In contrast, the M4 isoenzyme (LDH-5) has a higher Km for pyruvate and is less inhibited by it, favoring the conversion of pyruvate to lactate in anaerobic tissues. nih.gov At high concentrations of lactate, the enzyme can experience feedback inhibition, which slows down the conversion of pyruvate to lactate. wikipedia.org

Allosteric Regulation of LDH Activity

The activity of LDH can also be modulated by allosteric effectors, which are molecules that bind to the enzyme at a site other than the active site, causing a conformational change that alters its catalytic activity. nih.gov One important allosteric activator of some bacterial LDHs is fructose (B13574) 1,6-bisphosphate (FBP). nih.govoup.com The binding of FBP stabilizes the active tetrameric form of the enzyme, leading to a higher affinity for its substrates. nih.gov

In human LDH, allosteric regulation is more complex. For instance, citrate (B86180), isocitrate, and malate (B86768) have been shown to activate human LDH-A, particularly under acidic conditions. nih.gov Some studies have also identified novel allosteric inhibitors that bind to a site distinct from the substrate and coenzyme binding pockets, offering potential avenues for therapeutic intervention. acs.org This suggests that the enzyme's activity can be finely tuned by various metabolic intermediates, allowing it to respond to the changing metabolic state of the cell. nih.gov

pH-Dependent Regulation and Enzyme Dissociation

The catalytic activity of LDH is significantly influenced by pH. unibo.it Human LDH-A, for example, exhibits Michaelis-Menten kinetics at neutral or slightly alkaline pH (7.0 and above). nih.govunibo.it However, under acidic conditions, the enzyme undergoes a transition to allosteric kinetics, characterized by a sigmoidal relationship between reaction velocity and substrate concentration. nih.govunibo.itnih.gov This pH-dependent shift in kinetics is accompanied by the dissociation of the active tetrameric form of the enzyme into less active dimers and monomers. nih.govunibo.it

This dissociation at acidic pH suggests a negative feedback mechanism. nih.gov As lactate production leads to a decrease in intracellular pH (lactic acidosis), the accompanying dissociation and reduced activity of LDH would help to limit further lactate accumulation. nih.govnih.gov Interestingly, substrates like pyruvate and allosteric activators such as citrate can counteract this acid-induced dissociation, thereby stabilizing the active tetrameric form of the enzyme. nih.govunibo.it

Mitochondrial Lactate Dehydrogenase (m-L-LDH)

While LDH is predominantly a cytosolic enzyme, its presence within mitochondria (m-L-LDH) has been confirmed in various organisms, including mammals. nih.govnih.gov This mitochondrial form of the enzyme is located in the mitochondrial matrix and plays a role in the "intracellular lactate shuttle." nih.gov

In this shuttle, lactate produced in the cytosol is transported into the mitochondria. nih.gov Inside the mitochondrial matrix, m-L-LDH catalyzes the oxidation of lactate to pyruvate, which can then be used as a fuel for the citric acid cycle and oxidative phosphorylation. nih.govnih.gov The existence of m-L-LDH challenges the traditional view of lactate solely as a waste product of anaerobic glycolysis, highlighting its role as an important metabolic fuel for aerobic energy production. researchgate.net Different tissues show distinct isoenzyme patterns within their mitochondria; for instance, heart mitochondria are rich in LDH-1, while liver mitochondria have a higher abundance of LDH-5. researchgate.net

Associated Enzymes in L-Lactate Utilization

The metabolic fate of L-lactate is intricately linked to the activity of several key enzymes. Once L-lactate is oxidized back to pyruvate by lactate dehydrogenase, pyruvate stands at a critical metabolic crossroads. nih.gov Its utilization is directed by a cohort of enzymes that can channel it into oxidative phosphorylation for energy production, gluconeogenesis for glucose synthesis, or transamination for amino acid synthesis. nih.govresearchgate.net The coordinated action of these enzymatic pathways ensures that L-lactate is efficiently reintegrated into the body's metabolic network.

Pyruvate Dehydrogenase Complex

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that plays a pivotal role in cellular respiration. wikipedia.org It serves as the crucial link between glycolysis (and consequently, lactate oxidation) and the citric acid cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govwikipedia.org This reaction commits the carbon atoms of glucose and lactate to one of two principal fates: oxidation in the citric acid cycle for energy production or incorporation into fatty acids. wikipedia.orgnih.gov

The activity of the PDC is a critical determinant of whether pyruvate derived from L-lactate is oxidized. nih.gov At high exercise intensities, the rate of pyruvate production can exceed the catalytic activity of the PDC, leading to an accumulation of pyruvate and its subsequent conversion back to lactate. nih.gov

Regulation of the PDC is highly sophisticated, ensuring that pyruvate oxidation is tightly matched to the cell's energy needs. wikipedia.org The complex is inhibited by its products, acetyl-CoA and NADH, and by ATP, which are all indicators of a high energy state. wikipedia.org Conversely, it is stimulated by substrates like pyruvate and CoA, and by indicators of a low energy state such as ADP and NAD⁺. wikipedia.org Furthermore, in eukaryotes, the PDC is regulated by a phosphorylation-dephosphorylation cycle. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the complex, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it. wikipedia.org

Deficiencies in the Pyruvate Dehydrogenase Complex can impair the body's ability to utilize pyruvate, leading to its conversion to lactate and resulting in chronic lactic acidosis. wikipedia.orgwikipedia.org

| Enzyme Component | Prosthetic Group/Cofactor | Function |

|---|---|---|

| Pyruvate dehydrogenase (E1) | Thiamine pyrophosphate (TPP) | Catalyzes the decarboxylation of pyruvate. |

| Dihydrolipoyl transacetylase (E2) | Lipoamide, Coenzyme A (CoA) | Catalyzes the transfer of the acetyl group to CoA. |

| Dihydrolipoyl dehydrogenase (E3) | Flavin adenine dinucleotide (FAD), Nicotinamide adenine dinucleotide (NAD⁺) | Reoxidizes the reduced lipoamide. |

Enzymes of Gluconeogenesis

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, with L-lactate being one of the most significant precursors. wikipedia.orgyoutube.com This process occurs primarily in the liver and, to a lesser extent, in the kidney cortex. wikipedia.org It is essential for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise. wikipedia.org

The conversion of L-lactate to glucose begins with its transport to the liver, where it is oxidized to pyruvate by lactate dehydrogenase. wikipedia.orggpnotebook.com This pyruvate then enters the gluconeogenic pathway. wikipedia.org While many steps of gluconeogenesis are the reverse of glycolysis, three irreversible glycolytic steps must be bypassed by a different set of enzymes:

Pyruvate Carboxylase: This mitochondrial enzyme initiates gluconeogenesis by converting pyruvate to oxaloacetate, a reaction that requires ATP. wikipedia.orgquora.com

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK): This enzyme, found in both the mitochondria and cytosol, converts oxaloacetate to phosphoenolpyruvate (PEP), a reaction that uses GTP as an energy source. wikipedia.org

Fructose-1,6-bisphosphatase: Located in the cytosol, this enzyme bypasses the phosphofructokinase-1 reaction of glycolysis by hydrolyzing fructose-1,6-bisphosphate to fructose-6-phosphate. nih.govyoutube.com

Glucose-6-phosphatase: This enzyme, located in the endoplasmic reticulum, bypasses the hexokinase/glucokinase reaction by hydrolyzing glucose-6-phosphate to free glucose, which can then be released into the bloodstream. youtube.com

The physiological pathway where lactate produced in muscles is transported to the liver to be converted back into glucose is known as the Cori cycle. wikipedia.orgquora.com This cycle prevents lactate accumulation and acidosis in peripheral tissues while regenerating glucose. gpnotebook.comquora.com

| Enzyme | Reaction Catalyzed (starting from Pyruvate) | Location | Glycolytic Enzyme Bypassed |

|---|---|---|---|

| Pyruvate Carboxylase | Pyruvate + CO₂ + ATP + H₂O → Oxaloacetate + ADP + Pi + 2H⁺ | Mitochondria | Pyruvate Kinase |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂ | Mitochondria/Cytosol | Pyruvate Kinase |

| Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi | Cytosol | Phosphofructokinase-1 |

| Glucose-6-phosphatase | Glucose-6-phosphate + H₂O → Glucose + Pi | Endoplasmic Reticulum | Hexokinase/Glucokinase |

Alanine Aminotransferase and Pyruvate Transamination

Beyond oxidation and gluconeogenesis, pyruvate derived from L-lactate can be converted into the non-essential amino acid L-alanine through a transamination reaction. nih.govresearchgate.net This reversible reaction is catalyzed by the enzyme Alanine Aminotransferase (ALT), also known as Serum Glutamate-Pyruvate Transaminase (SGPT). wikipedia.orgcreative-proteomics.com

The reaction involves the transfer of an amino group from an amino acid donor, typically L-glutamate, to pyruvate. creative-proteomics.com This process yields L-alanine and the α-keto acid, α-ketoglutarate. wikipedia.org

L-Glutamate + Pyruvate ⇌ α-Ketoglutarate + L-Alanine

This reaction is crucial for integrating carbohydrate and amino acid metabolism. creative-proteomics.com It is a key component of the glucose-alanine cycle, a pathway that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. creative-proteomics.com In muscle, pyruvate can be transaminated to alanine, which is then released into the blood, taken up by the liver, and converted back to pyruvate. creative-proteomics.com This pyruvate can then be used for gluconeogenesis, and the released nitrogen is safely disposed of through the urea (B33335) cycle. creative-proteomics.com

Alanine aminotransferase requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme to facilitate the transfer of the amino group. wikipedia.org

| Enzyme | Substrates | Products | Coenzyme | Metabolic Pathway |

|---|---|---|---|---|

| Alanine Aminotransferase (ALT) | Pyruvate, L-Glutamate | L-Alanine, α-Ketoglutarate | Pyridoxal Phosphate (PLP) | Glucose-Alanine Cycle |

Membrane Transport and Cellular L Lactate Shuttles

Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters (MCTs) are the primary facilitators of L-lactate transport across the plasma membrane. drugbank.comnih.gov These proteins play a central role in cellular metabolism by moving monocarboxylates like L-lactate, pyruvate (B1213749), and ketone bodies. drugbank.comnih.govnih.gov

The MCTs belong to the Solute Carrier 16 (SLC16) gene family, which comprises 14 members. nih.govnih.gov Among these, four isoforms—MCT1 (SLC16A1), MCT2 (SLC16A7), MCT3 (SLC16A8), and MCT4 (SLC16A3)—have been extensively characterized as proton-linked transporters of monocarboxylates. nih.govnih.gov They function as symporters, meaning they transport L-lactate across the cell membrane in conjunction with a proton (H+). nih.govturkupetcentre.net This co-transport mechanism is stereospecific for the L-isomer of lactate (B86563), which is the form predominantly produced in eukaryotic cell metabolism. nih.govnih.gov

The four main MCT isoforms exhibit distinct tissue distributions and functional roles tailored to the metabolic needs of specific cells. drugbank.comnih.gov

MCT1 (SLC16A1) is ubiquitously expressed in most tissues but is particularly prominent in cells with high oxidative capacity, such as heart muscle and red skeletal muscle fibers, where it primarily facilitates the uptake of L-lactate for use as an oxidative fuel. drugbank.comnih.govnih.gov

MCT2 (SLC16A7) shows a more restricted expression pattern, being found in tissues like the brain (specifically neurons), liver, kidney, and sperm tails. drugbank.comnih.gov Its high affinity for L-lactate makes it suitable for uptake even at low substrate concentrations. drugbank.comnih.gov

MCT3 (SLC16A8) has a highly specialized role and is uniquely expressed in the retinal pigment epithelium and choroid plexus epithelia, where it is involved in L-lactate export. nih.gov

MCT4 (SLC16A3) is predominantly found in highly glycolytic tissues and cells, such as white skeletal muscle fibers, astrocytes, and various cancer cells. drugbank.comnih.govnih.gov It is specialized for the high-capacity efflux of L-lactate, preventing cellular acidification in cells that produce large amounts of lactic acid. nih.govturkupetcentre.net

For correct localization to the plasma membrane and to maintain their transport activity, MCTs 1-4 require association with ancillary proteins. researchgate.net MCT1, MCT3, and MCT4 bind to basigin (also known as CD147), while MCT2 associates with embigin (also known as gp70). nih.govresearchgate.netnih.gov

The MCT isoforms possess distinct kinetic properties, particularly their affinity for L-lactate, which is represented by the Michaelis constant (Km). A lower Km value indicates a higher affinity of the transporter for its substrate. nih.gov

MCT1 has an intermediate affinity for L-lactate, with a Km in the range of 3-5 mM. nih.gov

MCT2 exhibits the highest affinity, with a Km of approximately 0.7 mM, enabling it to transport L-lactate efficiently even when extracellular concentrations are low. drugbank.comnih.gov

MCT3 has a Km of about 6 mM for L-lactate. nih.gov

MCT4 has the lowest affinity, with a high Km of 20-35 mM. nih.gov This characteristic, combined with a high turnover rate, makes it exceptionally well-suited for exporting large quantities of L-lactate from glycolytic cells. nih.govturkupetcentre.net

In addition to L-lactate, these transporters also move other monocarboxylates. For instance, MCT1 and MCT2 transport pyruvate and ketone bodies (acetoacetate and β-hydroxybutyrate), with MCT2 showing a significantly higher affinity for these substrates compared to MCT1. nih.gov MCT4, due to its low affinity, is not considered a significant transporter of ketone bodies. nih.gov

Table 1: Functional and Kinetic Properties of MCT Isoforms

| Transporter | Gene | Primary Function | Typical Location | Ancillary Protein | Km for L-Lactate (mM) |

|---|---|---|---|---|---|

| MCT1 | SLC16A1 | L-Lactate uptake/efflux | Heart, red muscle, brain, erythrocytes | Basigin (CD147) | 3 - 5 |

| MCT2 | SLC16A7 | High-affinity L-Lactate uptake | Neurons, liver, kidney, sperm tails | Embigin (gp70) | ~0.7 |

| MCT3 | SLC16A8 | L-Lactate efflux | Retinal pigment epithelium | Basigin (CD147) | ~6 |

| MCT4 | SLC16A3 | High-capacity L-Lactate efflux | White muscle, astrocytes, cancer cells | Basigin (CD147) | 20 - 35 |

MCTs are transmembrane proteins predicted to have 12 helical segments that span the cell membrane, with both the N-terminus and C-terminus located within the cytoplasm. researchgate.net A large intracellular loop exists between transmembrane helices 6 and 7. researchgate.net Structural and functional analyses indicate that MCTs operate via an "alternating access" mechanism. nih.govelifesciences.org In this model, the transporter exists in two main conformations: one open to the outside of the cell (outward-open) and another open to the inside (inward-open). nih.govresearchgate.net The binding of the substrate (L-lactate) and a proton triggers a conformational change, allowing the substrate to be moved across the membrane and released on the other side. nih.gov Recent structural studies have provided detailed insights into the outward-open conformation, revealing key aspects of ligand binding and the transport mechanism at a molecular level. nih.govnih.gov

The transport of L-lactate by MCTs 1-4 is tightly coupled to the transport of a proton in a 1:1 stoichiometry. researchgate.net This symport mechanism is driven by the electrochemical gradients of both L-lactate and protons across the plasma membrane. researchgate.net The co-transport of a proton with each L-lactate molecule is crucial for pH homeostasis, especially in highly glycolytic cells. turkupetcentre.net Glycolysis produces pyruvate, which is then converted to lactate, a process that also generates H+. By exporting both L-lactate and a proton, MCT4 helps to counteract the acidification of the cytoplasm that would otherwise inhibit glycolytic enzymes and damage the cell. nih.gov

Intercellular L-Lactate Shuttles

The "lactate shuttle" hypothesis, first proposed by George Brooks, posits that L-lactate is not merely a waste product of anaerobic metabolism but a critical metabolic fuel that is exchanged between different cells and tissues. wikipedia.org This exchange is facilitated by the expression of different MCT isoforms in various cell types. The concept encompasses both cell-cell shuttles and intracellular shuttles. nih.gov

Intercellular L-lactate shuttles describe the movement of L-lactate between cells. A classic example occurs in exercising skeletal muscle, where lactate is produced in abundance by glycolytic (fast-twitch) muscle fibers that primarily express MCT4 for efflux. researchgate.netresearchgate.net This lactate is then released into the interstitium and circulation, where it is taken up by adjacent oxidative (slow-twitch) muscle fibers, which express MCT1. researchgate.net These oxidative fibers then use the lactate as a respiratory fuel. researchgate.net

Other prominent examples of intercellular shuttles include:

The Cori Cycle : L-lactate produced by muscle and red blood cells is transported to the liver, where it is converted back to glucose (gluconeogenesis). nih.gov

The Astrocyte-Neuron Lactate Shuttle (ANLS) : In the brain, astrocytes take up glucose from the blood, convert it to L-lactate, and shuttle it to neurons via MCT1 and MCT4. nih.gov Neurons, expressing MCT2, take up this L-lactate and use it as a primary energy source. nih.govyoutube.com

These shuttles highlight L-lactate as a central player in integrating metabolism between different tissues and cellular compartments, a role made possible by the coordinated action of the monocarboxylate transporters. researchgate.netnih.gov

Astrocyte-Neuron Lactate Shuttle (ANLS) Hypothesis

The Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis describes a fundamental metabolic partnership between astrocytes and neurons in the brain. nih.govnih.gov According to this model, glutamate (B1630785) released during neuronal activity stimulates glucose uptake by astrocytes. frontiersin.orgresearchgate.net In the astrocytes, glucose is glycolytically processed to L-lactate, which is then released into the extracellular space. nih.govfrontiersin.org Neurons subsequently take up this L-lactate and convert it to pyruvate, which enters the mitochondrial tricarboxylic acid (TCA) cycle to generate ATP. nih.govresearchgate.net

This shuttle is facilitated by the differential expression of lactate dehydrogenase (LDH) isozymes and MCTs in astrocytes and neurons. nih.govnih.gov Astrocytes predominantly express LDHA, which favors the conversion of pyruvate to L-lactate, and MCT1/MCT4 for L-lactate export. researchgate.netresearchgate.net Conversely, neurons express LDHB, which favors the conversion of L-lactate to pyruvate, and the high-affinity MCT2 for L-lactate uptake. researchgate.netresearchgate.net The ANLS hypothesis posits that this astrocyte-derived L-lactate is a crucial energy source for neurons, particularly during periods of high activity, and plays a role in synaptic plasticity and memory formation. nih.govfrontiersin.org An updated version of the ANLS model acknowledges greater metabolic flexibility in neurons, including the ability to utilize glucose directly and the expression of both LDHA and LDHB. nih.govresearchgate.net

Comparison of Traditional and Updated ANLS Models

| Feature | Traditional ANLS Model | Updated ANLS Model |

| Primary Neuronal Fuel | Astrocyte-derived L-lactate | L-lactate and direct glucose utilization |

| Neuronal LDH Isozyme | Exclusively LDH1 (LDHB) | Expression of both LDHA and LDHB |

| Metabolic Flexibility | Strict metabolic compartmentalization | Greater neuronal metabolic flexibility |

Neuron-to-Astrocyte Lactate Shuttle (NALS) Hypothesis

In contrast to the ANLS, the Neuron-to-Astrocyte Lactate Shuttle (NALS) hypothesis suggests that during neuronal activation, it is the neurons that produce and release L-lactate, which is then taken up by astrocytes. nih.gov This model is supported by mathematical simulations of in vivo data from functional magnetic resonance spectroscopy (fMRS) in the human brain. nih.govpsu.edu These simulations indicate that the observed changes in glucose and L-lactate levels during visual stimulation are more consistent with the export of L-lactate from neurons and its import into astrocytes. nih.gov Proponents of the NALS hypothesis argue that neuronal glycolysis increases significantly during activation to meet immediate energy demands, leading to the production and release of L-lactate. nih.gov

Muscle-Blood-Liver Lactate Shuttle

The muscle-blood-liver lactate shuttle, also known as the Cori cycle, is a metabolic pathway that links anaerobic glycolysis in skeletal muscles with gluconeogenesis in the liver. thebloodproject.comwikipedia.org During intense physical activity, when oxygen supply is limited, muscles produce L-lactate from glucose via anaerobic glycolysis. thebloodproject.comwikipedia.org This L-lactate is then released into the bloodstream and transported to the liver. thebloodproject.comprezi.com In the liver, L-lactate is converted back to pyruvate and then to glucose through the process of gluconeogenesis. thebloodproject.comwikipedia.org This newly synthesized glucose is released back into the circulation and can be taken up by the muscles to be used for energy or stored as glycogen. thebloodproject.comwikipedia.org The Cori cycle is crucial for preventing lactic acidosis in the muscles and for regenerating glucose. wikipedia.orgmdpi.com However, this cycle is energetically expensive, consuming a net of four ATP molecules for each molecule of glucose that is recycled. wikipedia.org

Key Steps of the Cori Cycle

| Location | Process | Substrate → Product |

| Muscle | Anaerobic Glycolysis | Glucose → Pyruvate → L-Lactate |

| Blood | Transport | L-Lactate from muscle to liver |

| Liver | Gluconeogenesis | L-Lactate → Pyruvate → Glucose |

| Blood | Transport | Glucose from liver to muscle |

Cross-Tissue L-Lactate Fluxes (e.g., Heart, Kidney, Intestine, Skin)

L-lactate serves as a metabolic fuel for various tissues throughout the body, facilitated by a complex network of intercellular and cross-tissue lactate shuttles. researchgate.netnih.gov The heart, for instance, is a significant consumer of L-lactate, particularly during exercise, where it can be a preferred oxidative substrate over glucose. mdpi.comresearchgate.net The kidneys also take up L-lactate from the blood, where it can be used for gluconeogenesis or as an energy source. nih.govnih.gov

Intracellular L-Lactate Shuttles

In addition to cell-to-cell shuttles, L-lactate is also transported between different intracellular compartments, allowing for a tight coupling of glycolysis and oxidative metabolism. nih.govresearchgate.net

Cytosol-Mitochondria L-Lactate Exchange

The intracellular lactate shuttle hypothesis posits that L-lactate produced in the cytosol can be transported into the mitochondria to be oxidized. nih.govnih.gov This concept challenges the traditional view that only pyruvate can enter the mitochondria for oxidative metabolism. nih.gov Evidence for this shuttle includes the identification of both lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs) within the mitochondria. encyclopedia.pubmedicinacomplementar.com.brwikipedia.org

According to this model, L-lactate enters the mitochondrial intermembrane space and is then transported across the inner mitochondrial membrane. encyclopedia.pubresearchgate.net Inside the mitochondrial matrix, mitochondrial LDH (mLDH) catalyzes the oxidation of L-lactate to pyruvate, which can then enter the TCA cycle. encyclopedia.pubmedicinacomplementar.com.br This shuttle provides a mechanism for the direct utilization of L-lactate by the mitochondria, linking glycolytic and oxidative metabolism within the same cell. nih.govnih.gov It also plays a role in maintaining the redox balance between the cytosol and the mitochondria. nih.gov

Cytosol-Peroxisome L-Lactate Shuttling

A lactate shuttle has also been proposed to operate between the cytosol and peroxisomes. nih.gov Peroxisomes are involved in various metabolic processes, including the β-oxidation of very long-chain fatty acids, which generates NADH. nih.govresearchgate.net The reoxidation of this NADH is essential for the continuation of β-oxidation. nih.govresearchgate.net It is hypothesized that a lactate-pyruvate shuttle facilitates this redox balance. researchgate.net

In this proposed shuttle, pyruvate is transported into the peroxisome and is reduced to L-lactate by a peroxisomal LDH, which oxidizes NADH to NAD+. researchgate.net The L-lactate is then transported back to the cytosol, where it can be converted back to pyruvate. researchgate.net The presence of MCTs on the peroxisomal membrane supports the feasibility of this shuttle. nih.govfrontiersin.org

L Lactate As a Cellular Signaling Molecule

L-Lactate Receptors

The signaling actions of L-lactate are primarily initiated through its interaction with specific cell surface receptors. The identification and characterization of these receptors have been pivotal in elucidating the molecular pathways through which L-lactate exerts its influence.

The primary receptor for L-lactate is the Hydroxycarboxylic Acid Receptor 1 (HCA1), also known as GPR81. nih.govnih.gov HCA1 is a G-protein coupled receptor (GPCR) that was deorphanized when L-lactate was identified as its endogenous ligand. nih.gov This receptor is expressed in various tissues, including adipose tissue, brain, and muscle, where it acts as a sensor for fluctuations in L-lactate concentrations. nih.govoup.com The activation of HCA1 by L-lactate initiates a cascade of intracellular events that modulate cellular function.

The signaling pathway of HCA1 is primarily coupled to the Gi subunit of heterotrimeric G proteins. nih.govnih.gov Upon L-lactate binding, the activated Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov This reduction in cAMP has widespread consequences for cellular signaling, as cAMP is a crucial second messenger involved in numerous physiological processes.

The HCA1-mediated decrease in cAMP levels directly impacts the activity of Protein Kinase A (PKA), a key downstream effector of cAMP. nih.govnih.gov PKA is a holoenzyme consisting of regulatory and catalytic subunits. When cAMP levels are high, it binds to the regulatory subunits, causing the release and activation of the catalytic subunits. Conversely, a reduction in cAMP, as induced by L-lactate-HCA1 signaling, leads to the attenuation of PKA activity. nih.gov

This modulation of the cAMP-PKA pathway has significant physiological effects. For instance, in adipose tissue, the inhibition of this pathway by L-lactate suppresses lipolysis. nih.gov In neuronal cells, L-lactate has been shown to influence the phosphorylation of both PKA and Protein Kinase C (PKC), suggesting a role in neurodevelopment and synaptic plasticity. nih.govresearchgate.net

| Component | Function | Key Research Findings |

|---|---|---|

| L-Lactate | Endogenous ligand | Activates HCA1/GPR81. nih.gov |

| HCA1/GPR81 | G-protein coupled receptor | Coupled to the Gi subunit, inhibiting adenylyl cyclase. nih.gov |

| Adenylyl Cyclase | Enzyme | Inhibited by activated Gi, leading to decreased cAMP production. nih.gov |

| cAMP | Second messenger | Levels are modulated by HCA1 signaling. nih.gov |

| PKA | Protein kinase | Activity is attenuated due to reduced cAMP levels. nih.gov |

Direct and Indirect Regulatory Mechanisms

Beyond receptor-mediated signaling, L-lactate can directly and indirectly influence cellular processes through a variety of mechanisms that impact gene expression, protein stability, and innate immune responses.

A groundbreaking discovery has revealed that L-lactate can act as a precursor for a novel epigenetic modification known as histone lactylation. diabetescenters.orgnih.gov This process involves the addition of a lactyl group to lysine (B10760008) residues on histone proteins, which directly impacts gene transcription. diabetescenters.org Histone lactylation is a dynamic process, with levels influenced by intracellular lactate (B86563) concentrations, which can be modulated by factors such as glucose availability and hypoxia. nih.gov

This epigenetic mark has been shown to have distinct temporal dynamics compared to other histone modifications like acetylation. diabetescenters.org For example, in macrophages, histone lactylation is associated with the induction of homeostatic genes involved in wound healing during the late phase of M1 polarization. diabetescenters.org This discovery of an endogenous "lactate clock" provides a direct link between cellular metabolism and the regulation of gene expression. diabetescenters.org

| Histone Site | Cell Type | Associated Function |

|---|---|---|

| H3K23la | MCF-7 cells | Stimulation of gene transcription. nih.gov |

| H2BK5la | Mouse bone marrow-derived macrophages | Regulation of homeostatic gene expression. nih.gov |

| H4K8la | Human and mouse cells | Epigenetic modification derived from lactate. nih.gov |

L-lactate plays a crucial role in regulating the stability of Hypoxia-Inducible Factor 1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. nih.govnih.gov Under normoxic conditions, HIF-1α is rapidly degraded. However, in the presence of L-lactate, HIF-1α protein levels are stabilized, even in the absence of hypoxia. nih.govresearchgate.net

One of the proposed mechanisms for this stabilization involves the inhibition of prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α for degradation. nih.gov The conversion of lactate to pyruvate (B1213749) can competitively inhibit the PHD co-factor α-ketoglutarate. nih.gov Furthermore, recent evidence suggests that lactate can induce the lactylation of specific lysine residues on HIF-1α, which impairs its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, thereby preventing its degradation. nih.gov This stabilization of HIF-1α by lactate leads to the increased expression of hypoxia-responsive genes involved in processes such as angiogenesis and glycolysis. nih.gov

L-lactate has been identified as a key metabolite that negatively regulates the innate immune response mediated by Mitochondrial Antiviral Signaling Proteins (MAVS). nih.gov MAVS is an adaptor protein located on the outer mitochondrial membrane that is essential for the RIG-I-like receptor (RLR) signaling pathway, which detects viral RNA and initiates the production of type I interferons. nih.govnih.gov

Lactate directly binds to the transmembrane (TM) domain of MAVS, which obstructs its localization to the mitochondria and disrupts the formation of the RIG-I-MAVS signaling complex. nih.gov This interaction ultimately impairs MAVS aggregation and the downstream activation of antiviral signaling. nih.gov This identifies MAVS as a direct sensor of lactate, providing a molecular link between cellular metabolism and innate immunity. nih.gov

Influence on Reactive Oxygen Species (ROS) Generation and Signaling

L-lactate exhibits a complex, dualistic relationship with reactive oxygen species (ROS), acting as both an initiator of ROS signaling and a modulator of cellular antioxidant defenses. Treatment with L-lactate can induce a mild and transient increase in intracellular ROS levels. nih.gov This phenomenon, known as mitohormesis, involves a slight inhibition of the mitochondrial respiratory chain, leading to an increased production of mitochondrial hydrogen peroxide (H₂O₂). nih.gov This moderate elevation in ROS is not detrimental; instead, it triggers protective and quality-control signaling pathways. nih.gov

In skeletal muscle, L-lactate has been shown to dose-dependently increase ROS generation, which is a necessary step for the regulation of autophagy. nih.gov This effect is deterred in the presence of N-acetylcysteine (NAC), a ROS scavenger, indicating the direct participation of ROS in lactate-regulated autophagy. nih.gov The oxidation of lactate to pyruvate can lead to an accumulation of NADH, a substrate for NAD(P)H oxidase (NOX), which in turn causes ROS production and the subsequent upregulation of signaling pathways like Akt and p38-MAPK. nih.gov This controlled generation of ROS activates cellular defense systems and pro-survival pathways, ultimately protecting cells against more severe oxidative stress.

Impact on Intracellular Magnesium (Mg2+) Dynamics

L-lactate serves as a key signaling molecule that directly influences the dynamics of intracellular magnesium (Mg2+), an essential cation for countless metabolic and enzymatic reactions. mdpi.com Lactate can act as an intracellular agonist, triggering the transfer of Mg2+ between the endoplasmic reticulum and the mitochondria. mdpi.com This process links mitochondrial Mg2+ transport with major metabolic feedback loops and mitochondrial bioenergetics. mdpi.com

Studies have demonstrated that L-lactate administration can lead to an increase in cellular magnesium concentration. nih.gov This effect is thought to be related to L-lactate-induced cytosolic acidosis and the subsequent activation of the NHE1/NCX1 axis, which facilitates ion exchange across the cell membrane. nih.gov The relationship between magnesium and lactate is also evident in conditions of magnesium deficiency, which can impair mitochondrial function and cause a shift from aerobic to anaerobic metabolism, leading to increased lactate production. tums.ac.irresearchgate.net Therefore, by modulating intracellular Mg2+ levels, L-lactate plays a significant role in regulating cellular energy and metabolism. mdpi.com

Cross-talk with Major Signaling Pathways

L-lactate functions as a hub for intercellular and intracellular signaling, engaging in extensive cross-talk with numerous major signaling pathways that govern cell survival, growth, metabolism, and inflammation. Its effects are often context-dependent, varying by cell type and physiological state.

PI3K/AKT and mTOR: In response to the mild oxidative stress it can induce, L-lactate activates pro-survival pathways such as PI3K/AKT. nih.gov In skeletal muscle, lactate administration activates the ERK1/2, mTORC1, and AMPK pathways, with the specific response varying between different muscle fiber types. nih.govresearchgate.net The mTOR pathway, a central regulator of cell growth and metabolism, is a downstream target of Akt and plays a role in mediating Akt's suppression of TGF-β signaling. embopress.org

NF-κB and STAT3: L-lactate treatment has been linked to the activation of the transcription factor NF-κB, often through the formation of ROS. nih.govresearchgate.net It can also regulate the expression of pro-inflammatory cytokines through NF-κB in a manner dependent on its transport into the cell by monocarboxylate transporters (MCTs). researchgate.net Furthermore, there is significant interplay between NF-κB and other pathways; for instance, in some cellular contexts, lactate has an anti-inflammatory effect by inhibiting the NF-κB pathway. researchgate.net In skeletal muscle, lactate-induced autophagy involves signaling that is independent of STAT3 phosphorylation. nih.gov

AMPK: As a master regulator of cellular energy homeostasis, AMP-activated protein kinase (AMPK) is a key target of lactate signaling. The mild increase in ROS caused by lactate can trigger the phosphorylation and activation of AMPK. nih.gov This activation is a critical component of the mitohormetic response, leading to enhanced stress resistance and mitochondrial biogenesis. nih.govresearchgate.net

TGF-β: The transforming growth factor-β (TGF-β) pathway, which regulates cell growth and differentiation, interacts with lactate-influenced pathways. For example, the PI3K/AKT/mTOR network is a known modulator of TGF-β signaling, with Akt and mTOR acting to suppress certain TGF-β responses. embopress.orgnih.gov Crosstalk also exists between TGF-β and PI3K in cardiomyocytes, where both pathways are involved in mediating TGF-β-induced cellular responses. mdpi.com

L-Lactate's Interaction with Major Signaling Pathways

| Signaling Pathway | Effect of L-Lactate | Mediating Factor/Context | Downstream Consequence |

|---|---|---|---|

| PI3K/AKT | Activation | ROS generation | Pro-survival signaling |

| mTOR | Activation/Modulation | ERK1/2 activation in skeletal muscle nih.gov | Regulation of autophagy and cell growth nih.gov |

| NF-κB | Activation or Inhibition | ROS generation; MCT-dependent transport researchgate.net | Modulation of inflammation and gene expression nih.govresearchgate.net |

| AMPK | Activation | Increased ROS/H₂O₂ nih.gov | Mitochondrial biogenesis, cellular stress response nih.govresearchgate.net |

| TGF-β | Indirect Modulation | Crosstalk with PI3K/AKT/mTOR pathways embopress.orgnih.gov | Regulation of cell growth and differentiation |

Role in Physiological Processes (Non-Pathological Contexts)

Neuroprotection and Synaptic Plasticity

In the nervous system, L-lactate is a crucial molecule for brain function, serving as both an energy substrate and a signaling molecule that supports neuronal health and cognitive processes. neurology.org Produced primarily by astrocytes, lactate is shuttled to neurons to fuel their high energy demands, a process vital for synaptic activity. nih.govfrontiersin.org

Beyond its energetic role, lactate is required for memory formation and consolidation. utoronto.ca It actively modulates the expression of key genes involved in synaptic plasticity and neuroprotection. nih.govutoronto.ca Studies have shown that L-lactate stimulation increases the mRNA expression of numerous immediate-early genes that are critical for synaptic plasticity, an effect that is dependent on NMDA receptor activity. nih.govutoronto.ca Chronic administration of L-lactate has been shown to improve spatial learning and memory, enhance long-term potentiation (LTP), and increase synaptic density. mdpi.com It upregulates the expression of synaptic markers like synaptophysin (SYP), providing a molecular basis for its role in strengthening synaptic connections. mdpi.com

Exercise-Induced Adaptations and Mitochondrial Biogenesis

During physical activity, particularly high-intensity exercise, skeletal muscles produce and release large amounts of L-lactate into the bloodstream. nih.govmdpi.com This exercise-induced lactate acts as a systemic signal that mediates significant physiological adaptations, most notably the creation of new mitochondria (mitochondrial biogenesis). nih.govuec.ac.jp

Increased blood lactate levels trigger the expression of peroxisome proliferator-activated receptor gamma-coactivator 1α (PGC-1α), the master regulator of mitochondrial biogenesis. nih.govnih.govfrontiersin.org This effect is observed in both skeletal muscle and the brain, particularly the hippocampus. nih.govnih.gov The transport of lactate from the blood into these tissues via monocarboxylate transporters (MCTs) is essential for this process. nih.govnih.gov Systemic administration of lactate can mimic the effects of high-intensity exercise, promoting the expression of PGC-1α mRNA and increasing mitochondrial DNA (mtDNA) copy numbers. nih.govfrontiersin.org This lactate-driven mitochondrial expansion is a key mechanism underlying the enhanced endurance and metabolic health associated with regular exercise. nih.gov

Regulation of Lipid Metabolism

L-lactate plays a central and complex role in the regulation of lipid metabolism, influencing the breakdown, synthesis, and storage of fatty acids. researchgate.net Its effects are multifaceted and can differ based on tissue type and metabolic state.

In adipose tissue, lactate can suppress lipolysis (the breakdown of fat) by binding to and activating the G protein-coupled receptor 81 (GPR81). nih.govnih.gov This action inhibits the cAMP/PKA signaling pathway, effectively acting in a hormone-like manner to regulate fat metabolism. nih.govnih.gov

Conversely, lactate can also contribute to fatty acid synthesis. It can be converted to acetyl-CoA, a primary building block for fatty acids. mdpi.com In some contexts, lactate promotes the expression of genes involved in lipid metabolism, leading to the accumulation of intracellular lipid droplets. mdpi.com Furthermore, by increasing the NADH/NAD+ ratio, lactate can inhibit the β-oxidation of fatty acids, thereby slowing their catabolism. mdpi.com During long-term exercise, lactate contributes to the beneficial "browning" of white adipose tissue and enhances mitochondrial function, further highlighting its integral role in restructuring lipid metabolism. researchgate.net

Lactate-Mediated Regulation of Fatty Acid Metabolism

| Target/Pathway | Research Subject | Key Finding |

|---|---|---|

| GPR81 | GPR81 gene knockout mice | Lactate suppresses lipolysis in adipose tissue through direct activation of GPR81. nih.gov |

| cAMP/PKA | Mice | Lactate inhibits the cAMP/PKA pathway, promoting triglyceride accumulation in skeletal muscle and stimulating mitochondrial biogenesis. nih.gov |

| PGC-1α and UCP3 | Mice | Increased expression of Ppargc1a, Pdk4, and Ucp3 was confirmed. nih.gov |

| UCP1 | Mice and human cells | Lactate promotes adipose tissue browning by increasing UCP1 expression, an effect mediated by ROS and the NADH/NAD+ ratio. nih.gov |

| Histone Acetylation | Cell culture | Lactate regulates histone acetylation through nuclear LDH metabolism, promoting gene expression. nih.gov |

Wound Healing and Angiogenesis Promotion

L-Lactate, long considered a metabolic byproduct, is now recognized as a key signaling molecule that actively promotes wound healing and angiogenesis, the formation of new blood vessels. nih.govfrontiersin.orgproquest.comuclouvain.beresearchgate.net Wounds naturally accumulate lactate due to factors like microcirculation disruption and increased cell proliferation. nih.govproquest.comresearchgate.net This accumulation is not a passive event; rather, lactate actively participates in the healing process by stimulating molecular pathways that encourage angiogenesis. nih.govproquest.comresearchgate.net

Research has demonstrated that L-lactate stimulates the migration and tube formation of endothelial cells in vitro. nih.govproquest.comresearchgate.net In vivo studies have further shown its ability to recruit circulating vascular progenitor cells and promote vascular morphogenesis. nih.govproquest.comresearchgate.net The pro-angiogenic potential of lactate has been explored for its therapeutic applications in accelerating wound healing. nih.govproquest.comresearchgate.net For instance, lactate delivered from a Matrigel matrix has been shown to improve reperfusion and counteract muscular atrophy in ischemic hindlimb wounds in mice, with both effects linked to lactate-induced reparative angiogenesis. nih.govproquest.com

Several signaling pathways are implicated in lactate-mediated angiogenesis:

Hypoxia-Inducible Factor 1α (HIF-1α): Lactate can mimic hypoxic conditions by stabilizing HIF-1α, a key transcription factor that upregulates the expression of pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov This occurs even under aerobic conditions, suggesting that lactate can signal a "metabolic need" for vascularization. nih.gov The inhibition of lactate dehydrogenase, an enzyme that converts lactate to pyruvate, has been shown to prevent the angiogenic effects of lactate. nih.gov

Vascular Endothelial Growth Factor (VEGF): L-lactate enhances the production of VEGF in endothelial cells in a time- and dose-dependent manner. nih.govresearchgate.net This increase in VEGF is crucial for lactate-mediated cellular migration. nih.govresearchgate.net While lactate itself is not a chemoattractant, its stimulation of VEGF production drives the migration of endothelial cells, a critical step in angiogenesis. nih.govresearchgate.net

Receptor Tyrosine Kinases (RTKs): L-lactate can activate the PI3K/Akt signaling pathway in primary human endothelial cells by promoting the ligand-dependent activation of multiple RTKs, including Axl, Tie2, and VEGF receptor 2 (VEGFR-2). nih.gov This activation is essential for the organization of endothelial cells into tube-like structures and for the sprouting of new vessels. nih.gov Lactate achieves this by increasing the levels of the ligands for these RTKs. nih.gov

Nuclear Factor-kappa B (NF-κB): In the context of intracerebral hemorrhage, lactate has been shown to potentiate angiogenesis by activating the NF-κB signaling pathway, leading to increased transcription of VEGF and basic fibroblast growth factor (bFGF). nih.gov Lactate influx through the monocarboxylate transporter 1 (MCT1) in endothelial cells can also promote the production of interleukin-8 (IL-8), an autocrine signal that mediates the effects of lactate on angiogenesis. aacrjournals.org

The following table summarizes key research findings on the role of L-lactate in promoting wound healing and angiogenesis.

| Finding | Model System | Key Signaling Molecules/Pathways | Reference |

| Stimulates endothelial cell migration and tube formation | In vitro | VEGF | nih.govproquest.comresearchgate.netnih.govresearchgate.net |

| Promotes reperfusion and opposes muscular atrophy in ischemic wounds | Mouse model of hindlimb ischemia | Angiogenesis | nih.govproquest.com |

| Stabilizes HIF-1α and increases VEGF levels | Human endothelial cells | HIF-1α, VEGF | nih.gov |

| Activates PI3K/Akt pathway via RTKs (Axl, Tie2, VEGFR-2) | Primary human endothelial cells, mouse aortic explants | PI3K/Akt, Axl, Tie2, VEGFR-2 | nih.gov |

| Potentiates angiogenesis via NF-κB signaling | Rat model of intracerebral hemorrhage | NF-κB, VEGF, bFGF | nih.gov |

| Induces IL-8 production via MCT1 | Endothelial cells | MCT1, NF-κB, IL-8 | aacrjournals.org |

Cellular Stress Resistance

L-Lactate also plays a significant role as a signaling molecule in enhancing cellular resistance to stress, particularly oxidative stress. researchgate.netnih.gov This function is mediated through a process known as hormesis, where a mild stressor induces a protective response. researchgate.netnih.govbiorxiv.org

L-lactate promotes a mild burst of Reactive Oxygen Species (ROS). researchgate.netnih.govbiorxiv.org This controlled increase in ROS is not damaging but instead acts as a signal to trigger the cell's own antioxidant defense mechanisms and pro-survival pathways. researchgate.netnih.govbiorxiv.org This hormetic mechanism induced by L-lactate has been shown to protect against more severe oxidative stress in both in vitro and in vivo models. researchgate.netnih.gov

Key pathways and mechanisms involved in L-lactate-mediated cellular stress resistance include:

Activation of Antioxidant Defenses: The mild ROS burst initiated by L-lactate leads to the activation of cellular defense mechanisms. researchgate.netnih.gov This includes the Unfolded Protein Response (UPR) and the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comresearchgate.net

Pro-survival Signaling Pathways: The increase in ROS also triggers pro-survival pathways such as the PI3K/Akt pathway and the expression of Endoplasmic Reticulum (ER) chaperones. researchgate.netnih.govbiorxiv.org These pathways help to protect the cell from damage and promote survival under stressful conditions.

Mitochondrial Biogenesis and Function: L-lactate treatment can upregulate the production of ROS as signaling molecules, which in turn can activate mitochondrial biogenesis. researchgate.net This process, known as "mitohormesis," can protect against aging-associated mitochondrial dysfunction. researchgate.net

The table below details research findings on the role of L-lactate in promoting cellular stress resistance.

| Finding | Model System | Key Signaling Molecules/Pathways | Reference |

| Promotes cellular defense mechanisms through a mild ROS burst | Neuroblastoma cells (SH-SY5Y), C. elegans | ROS, UPR, Nrf2 | researchgate.netnih.gov |

| Triggers antioxidant defenses and pro-survival pathways | Neuroblastoma cells (SH-SY5Y), C. elegans | PI3K/Akt, ER chaperones | researchgate.netnih.govbiorxiv.org |

| Protects against oxidative stress | In vitro and in vivo models | Hormetic ROS signaling | researchgate.netnih.gov |

| Protects skin fibroblasts from aging-associated mitochondrial dysfunction | Skin fibroblasts | Mitohormesis, ROS | researchgate.net |

Methodological Approaches in L Lactate Research

Analytical Techniques for L-Lactate Quantification

A variety of robust techniques have been developed and refined for the precise measurement of L-Lactate in biological samples such as plasma, urine, and cell culture supernatants.

Enzymatic assays are a cornerstone of L-Lactate quantification, valued for their specificity and sensitivity. These methods typically rely on the catalytic activity of enzymes that specifically interact with L-Lactate.

One major class of enzymatic assays is based on the activity of L-Lactate Dehydrogenase (LDH) . nih.govresearchgate.net This enzyme catalyzes the reversible conversion of L-Lactate to pyruvate (B1213749), with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. nih.govresearchgate.net The resulting increase in NADH can be measured, as it absorbs light at 340 nm, providing a quantitative assessment of the initial L-Lactate concentration. However, a significant consideration for LDH-based assays is that the reaction is near thermodynamic equilibrium. This means the presence of pyruvate in the sample can influence the reaction, potentially biasing the results. To overcome this, the NAD+/NADH ratio must be carefully adjusted to favor the conversion of lactate (B86563) to pyruvate. nih.govresearchgate.net

A second category of enzymatic assays is NADH-independent and utilizes L-Lactate Oxidase (LOX) . nih.govlabtest.com.br This enzyme oxidizes L-Lactate to pyruvate and produces hydrogen peroxide (H₂O₂). nih.govlabtest.com.br The H₂O₂ is then used in a subsequent reaction, often catalyzed by horseradish peroxidase (HRP), to react with a chromogenic substrate, producing a colored or fluorescent product that can be quantified. nih.gov This approach offers high selectivity and sensitivity, capable of detecting L-Lactate in the picomole range. nih.govresearchgate.net

| Assay Type | Key Enzyme | Principle | Detection Method | Key Considerations |

| LDH-Based | L-Lactate Dehydrogenase | L-Lactate + NAD+ ↔ Pyruvate + NADH | Spectrophotometry (NADH absorbance at 340 nm) | Reversible reaction; results can be biased by endogenous pyruvate. nih.govresearchgate.net |

| LOX-Based | L-Lactate Oxidase | L-Lactate + O₂ → Pyruvate + H₂O₂ | Coupled reaction with HRP and a probe to produce a colorimetric or fluorometric signal. nih.govlabtest.com.br | High sensitivity and specificity; NADH-independent. nih.gov |

Colorimetric and spectrophotometric methods are widely used for L-Lactate quantification due to their simplicity and suitability for high-throughput screening. nih.govnih.gov These techniques are often coupled with the enzymatic reactions described previously.

In one common approach, the LDH-catalyzed conversion of L-Lactate to pyruvate is linked to the reduction of a tetrazolium salt, such as iodonitrotetrazolium (B1214958) chloride (INT), into a colored formazan (B1609692) product. nih.govprotocols.io The intensity of the resulting color, which can be measured with a spectrophotometer, is directly proportional to the L-Lactate concentration. protocols.io Another method utilizes the L-Lactate oxidase reaction. The hydrogen peroxide produced reacts with a chromogenic substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in the presence of peroxidase, yielding a colored product. nih.gov These assays provide a cost-effective and repeatable means of measuring millimolar amounts of L-Lactate in samples like cell culture supernatants. nih.govprotocols.io

The selection of the specific chromogenic substrate and enzyme system allows for tuning the assay's sensitivity and linear range. For example, a method using flavocytochrome b2 for L-Lactate oxidation coupled with nitrotetrazolium blue (NTZB) reduction has been shown to have a linear range of 0.005–0.14 mM and a sensitivity of 2.0 μM for L-Lactate. nih.gov

Chromatography coupled with mass spectrometry provides exceptional specificity and sensitivity for the quantification of L-Lactate, allowing for the separation and detection of different lactate isomers.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) , are powerful tools for this purpose. nih.govmdpi.com These methods can simultaneously quantify D- and L-Lactate. In one UPLC-MS/MS method, samples are derivatized with diacetyl-L-tartaric anhydride (B1165640) and then separated on a C18-reversed phase column. nih.gov This technique has demonstrated high sensitivity, with limits of detection in plasma at 0.2 μmol/L for L-Lactate. nih.gov Another HPLC-MS/MS method using a HILIC column achieved chromatographic separation of lactate, pyruvate, and L-glutamine within 3.5 minutes. mdpi.com

Chiral-LC-MS methods have also been developed for the simultaneous quantification of short-chain fatty acids and the D/L-lactate enantiomers in biological fluids. nih.gov This approach uses a chiral column to resolve the isomers, which can then be detected by mass spectrometry with high accuracy and reproducibility. nih.govGas Chromatography-Mass Spectrometry (GC-MS) is another established technique used for determining carbon-13 labeled lactate in blood, which is crucial for metabolic tracing studies. acs.org

| Technique | Principle | Key Features |

| UPLC-MS/MS | Ultra-performance liquid chromatography separates analytes based on their physicochemical properties, followed by highly sensitive and specific detection by tandem mass spectrometry. | High sensitivity and specificity; enables simultaneous quantification of D- and L-Lactate. nih.gov |

| Chiral-LC-MS | Liquid chromatography with a chiral stationary phase separates enantiomers (D- and L-Lactate), which are then detected by mass spectrometry. | Allows for the simultaneous determination of D- and L-Lactate along with other metabolites like short-chain fatty acids. nih.gov |

| GC-MS | Gas chromatography separates volatile compounds, which are then identified and quantified by mass spectrometry. | Used for the analysis of isotopically labeled lactate for metabolic flux studies. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that provides detailed information about the chemical composition of a sample. nih.gov It is particularly valuable for metabolomics and metabolic tracing studies. nih.govProton magnetic resonance spectroscopy (¹H MRS) can detect and quantify metabolites, including L-Lactate, in tissues and biofluids without the need for sample destruction or contrast agents. nih.govacs.org

The principle of NMR is based on the magnetic properties of atomic nuclei. In a strong magnetic field, specific nuclei, like the protons in L-Lactate, absorb and re-emit electromagnetic radiation at a characteristic frequency. The resulting NMR spectrum displays peaks that correspond to different metabolites, and the area under each peak is proportional to the metabolite's concentration. nih.gov This inherent quantitative nature makes NMR a powerful tool for metabolic analysis. nih.gov

¹H MRS has been used to detect L-Lactate in cell cultures using clinical MRI systems, demonstrating its potential for in vivo studies of cancer metabolism. nih.gov The ability of NMR to analyze intact, living samples also allows for real-time metabolic flux analysis, providing dynamic insights into cellular metabolism that are not accessible with destructive methods like MS. nih.gov

Advanced Imaging and Biosensing for L-Lactate Dynamics